![molecular formula C6H5F5S2 B2731864 4-(Pentafluorothio)thiophenol CAS No. 845882-09-9](/img/structure/B2731864.png)
4-(Pentafluorothio)thiophenol
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Overview
Description
4-(Pentafluorothio)thiophenol is a chemical compound with the molecular formula C6H5F5S2 and a molecular weight of 236.23 . It is a product of SpiroChem .
Molecular Structure Analysis
The molecular structure of 4-(Pentafluorothio)thiophenol consists of a thiophenol group attached to a pentafluorothio group . The exact structure can be found in the Sigma-Aldrich database .Scientific Research Applications
Fluorescent Probes Development
“4-(Pentafluorothio)thiophenol” and its derivatives belong to a class of highly reactive and toxic aromatic thiols. They have widespread applications in the development of fluorescent probes for detecting and imaging PhSH . These probes are classified according to recognition moieties and are detailed on the basis of their structures and sensing performances .
Chemical Industry
“4-(Pentafluorothio)thiophenol” is extensively used in the chemical industry for preparing pesticides, polymers, and pharmaceuticals . Despite its critical and widespread usage, it is also highly toxic to organisms .
Environmental Monitoring
Thiophenols are a class of highly toxic pollutant compounds, which can cause severe damage to the central nervous system and other nervous systems after long-term exposure . Therefore, it is of significance to develop an effective method to detect trace thiophenols in the environment .
Water Quality Testing
A dicyanoisophorone-based near-infrared fluorescent probe has been synthesized for the selective detection of thiophenols. This probe exhibited very high response speed, sensitivity, and selectivity towards thiophenols, regardless of the presence of aliphatic thiols and other analytes . The detection limit was as low as 3.4 nM and the signal-to-background ratio of fluorescence intensity reached 30 .
Biological Systems Monitoring
Analytical assay-based synthetic fluorescent probes are highly attractive and versatile for the detection of biologically and/or environmentally important species because of their high selectivity sensitive, ease of operation, tunable photophysical properties, etc .
pH Sensing
The pH value of the IEA–thiophenol solution is another key factor affecting fluorescence intensity . The fluorescence emission spectra of IEA–thiophenol derivative was evaluated in the pH range of 4–12 .
Safety and Hazards
properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHXLVBCMCJPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorothio)thiophenol |
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